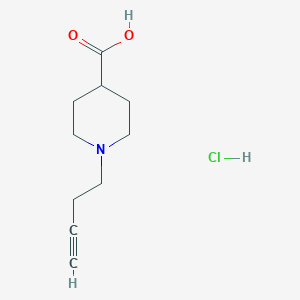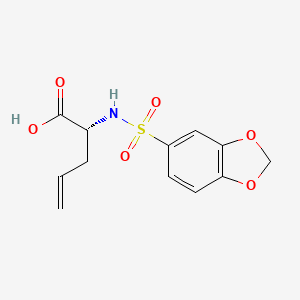
1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride, also known as Boc-3-piperidone, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a derivative of piperidone and is widely used in the pharmaceutical industry for the synthesis of various drugs. In
科学的研究の応用
1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloridedone has been extensively used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various drugs such as antipsychotics, anticonvulsants, and analgesics. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
作用機序
The mechanism of action of 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloridedone is not well understood. However, it is known to act as a GABA receptor agonist and a voltage-gated calcium channel blocker. It has also been shown to have an inhibitory effect on the release of glutamate, which is a neurotransmitter involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloridedone has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been shown to have a neuroprotective effect in ischemic stroke models.
実験室実験の利点と制限
One of the main advantages of using 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloridedone in lab experiments is its versatility. It can be easily synthesized and used as a precursor for the synthesis of various drugs and chiral ligands. However, one of the main limitations is its toxicity. 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloridedone is known to be toxic and can cause skin and eye irritation. Therefore, proper precautions should be taken while handling this compound.
将来の方向性
There are several future directions for the use of 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloridedone in scientific research. One of the main areas of interest is the development of new drugs for the treatment of various neurological disorders such as epilepsy, anxiety, and depression. Another area of interest is the development of chiral ligands for asymmetric catalysis. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloridedone.
Conclusion:
In conclusion, 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloridedone is a versatile chemical compound that has gained significant interest in scientific research due to its unique properties. It has been extensively used in the pharmaceutical industry for the synthesis of various drugs and chiral ligands. It has also been shown to have various biochemical and physiological effects in animal models. Although there are limitations to its use, 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloridedone has several future directions for the development of new drugs and chiral ligands.
合成法
The synthesis of 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloridedone involves a series of chemical reactions. The starting material for this synthesis is 3-piperidone, which is reacted with butyn-1-ol in the presence of a catalyst to yield 1-(But-3-yn-1-yl)piperidin-3-one. This intermediate is then treated with Boc anhydride and a base to yield the final product, 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloridedone.
特性
IUPAC Name |
1-but-3-ynylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-3-6-11-7-4-9(5-8-11)10(12)13;/h1,9H,3-8H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWCQQUTMACJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCC(CC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidine-3-carboxamide](/img/structure/B7451080.png)

![5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)

![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)
![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)
